![molecular formula C24H24N4O4S3 B2524132 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1101177-81-4](/img/structure/B2524132.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

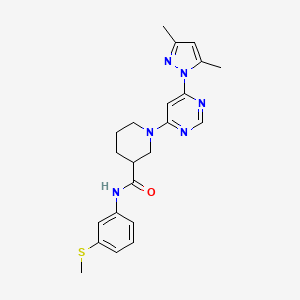

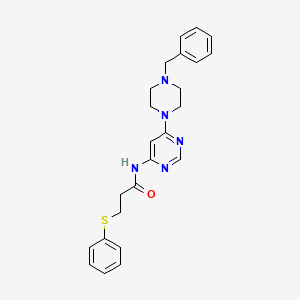

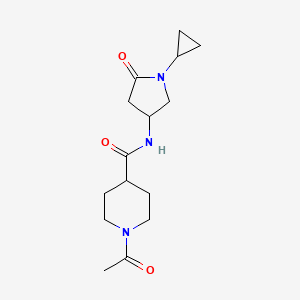

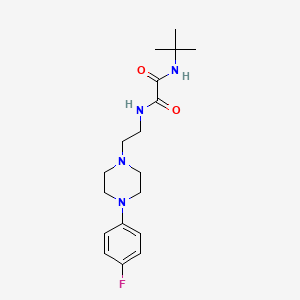

The compound appears to be a complex molecule with multiple heterocyclic components, including a benzo[d]thiazole, pyridine, thiophene, and pyrrolidine rings. This type of molecule could potentially be synthesized using techniques similar to those described in the provided papers, which detail the synthesis of densely functionalized pyrroles and thiophenes, as well as pyrrolidine derivatives.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core heterocyclic structures followed by functional group transformations and cross-coupling reactions. For instance, the synthesis of polyfunctionalized pyrrole derivatives as described in paper could serve as a model for the pyrrolidine component of the target molecule. Similarly, the one-pot synthesis approach for methyl 4-aminopyrrole-2-carboxylates mentioned in paper might be adapted for the pyrrolidine ring formation. The synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides in paper provides insight into the potential coupling of the benzo[d]thiazole and pyridine components.

Molecular Structure Analysis

The molecular structure of the target compound would be expected to exhibit a high degree of conformational complexity due to the presence of multiple rings and substituents. The crystal structure analysis of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, as reported in paper , could provide valuable information on the conformational preferences of the pyrrolidine ring and the orientation of the sulfonyl and carboxamide groups, which are also present in the target molecule.

Chemical Reactions Analysis

The reactivity of the target compound would likely be influenced by the presence of the various functional groups. The nucleophilic character of zwitterions described in paper could be relevant for the pyrrolidine nitrogen atom, while the electrophilic sites on the molecule could be involved in further functionalization or coupling reactions. The relay catalysis described in paper might also be applicable for introducing substituents at the nitrogen atom of the pyrrolidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be expected to be complex due to its structural features. The solubility, melting point, and stability could be influenced by the intermolecular interactions, such as hydrogen bonding, as observed in the crystal structure of the related compound in paper . The presence of multiple aromatic systems could also affect the compound's UV-Vis absorption and fluorescence properties.

Scientific Research Applications

Thiazole Derivatives

Thiazole derivatives are a crucial class of heterocyclic compounds with significant biological activities. They have been used in the development of pharmaceuticals, including drugs with antitubercular, anti-inflammatory, and anticancer properties. For instance, thiazole and its derivatives have been found to exhibit potent biological activities, including antitubercular effects against various strains of Mycobacterium tuberculosis, highlighting their potential in developing new therapeutic agents against tuberculosis (Asif, 2014).

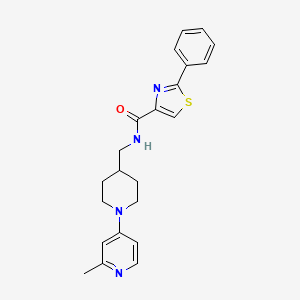

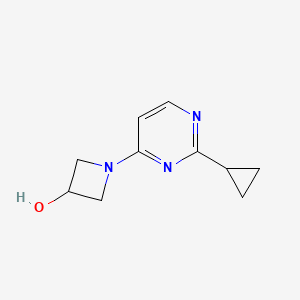

Pyridine and Pyrimidine Derivatives

Pyridine and pyrimidine rings are common motifs in pharmaceutical chemistry due to their ability to interact with biological targets through various binding modes. These structures are often incorporated into molecules designed as optical sensors or for their significant biological and medicinal applications, such as antiviral, antimicrobial, and anticancer activities. A comprehensive review on pyrimidine-based optical sensors emphasized the versatility of pyrimidine derivatives as exquisite sensing materials and highlighted their wide range of biological and medicinal applications (Jindal & Kaur, 2021).

Thiophene Derivatives

Thiophene derivatives are explored for their electrochemical and biological properties. They are components of various drugs and have been studied for their potential in treating central nervous system disorders. The functional chemical groups in thiophene derivatives may serve as lead molecules for synthesizing compounds with CNS activity, indicating the broad utility of thiophene in medicinal chemistry (Saganuwan, 2017).

properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S3/c1-16-10-11-19(32-2)21-22(16)34-24(26-21)27(15-17-7-3-4-12-25-17)23(29)18-8-5-13-28(18)35(30,31)20-9-6-14-33-20/h3-4,6-7,9-12,14,18H,5,8,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHNCYKILXFUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2524052.png)

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2524058.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2524060.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)

![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)

![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)